![molecular formula C40H50N8O6 B600872 达克拉他韦杂质 6 CAS No. 1009117-26-3](/img/no-structure.png)
达克拉他韦杂质 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Quality by Design-driven Analytical Method
Daclatasvir Impurity 6 is used in the development of a Quality by Design-driven analytical method. This method is designed to detect the antiviral drug, Daclatasvir dihydrochloride, in the presence of its probable impurities . The critical quality attributes viz. resolution between impurity 6 and DCV and impurity 2 & 3 (Rs˃1.5), the shape of the peak of DCV which is decided by the Number of Theoretical Plates (NTP˃5000), and the retention time of Daclatasvir (t R 14-23 mins) were optimized using a two-level three-factor full factorial design .
Stability-Indicating Method
A stability-indicating ultraperformance liquid chromatographic method has been developed for the quantitative determination of degradation products and process-related impurities of daclatasvir in a pharmaceutical dosage form . Daclatasvir Impurity 6 is one of the impurities that this method can detect .
Degradation Study
Daclatasvir Impurity 6 is used in degradation studies of Daclatasvir. The drug is highly susceptible to acid, base hydrolysis, and oxidation degradation conditions . Daclatasvir Impurity 6 helps in understanding the degradation behavior of the drug .
Drug Quality Assurance
Impurities in drugs have a significant impact on their quality and are one of the substantial causes of drug recalls . Daclatasvir Impurity 6 is used in the quality assurance of the drug Daclatasvir .
Drug Development
Daclatasvir Impurity 6 plays a crucial role in the development of the drug Daclatasvir. It helps in understanding the behavior of the drug under various conditions .
Treatment of Hepatitis C
Daclatasvir, the drug in which Daclatasvir Impurity 6 is found, is used for the treatment of Hepatitis C . The presence of Daclatasvir Impurity 6 helps in understanding the efficacy and safety of the drug .
作用机制
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Daclatasvir Impurity 6 involves the conversion of starting material 1 to intermediate 2, which is then converted to the final product 3.", "Starting Materials": [ "Starting material 1: 2-bromo-4-chloro-3-methylpyridine", "Reagents and solvents: sodium hydride, dimethylformamide, ethyl chloroformate, triethylamine, and methanol" ], "Reaction": [ "Step 1: Deprotonation of 2-bromo-4-chloro-3-methylpyridine with sodium hydride in dimethylformamide to form the corresponding anion", "Step 2: Reaction of the anion with ethyl chloroformate and triethylamine to form intermediate 2", "Step 3: Conversion of intermediate 2 to Daclatasvir Impurity 6 by treatment with methanol" ] } | |
CAS 编号 |
1009117-26-3 |
分子式 |
C40H50N8O6 |
分子量 |
738.88 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Daclatasvir SRRS Isomer; N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。